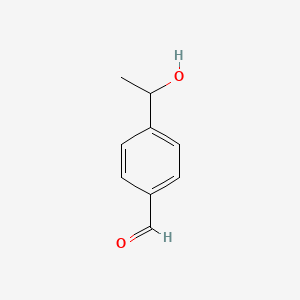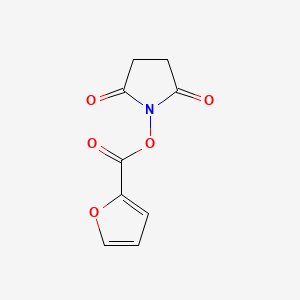
6-Chlorobiphenyl-2,2'-diol
Vue d'ensemble
Description
6-Chlorobiphenyl-2,2’-diol is a chemical compound . It is a type of polychlorinated biphenyl (PCB), a group of synthetic chlorinated organic compounds . PCBs have been used in several industrial applications due to their low reactivity, non-flammability, high electrical resistance, good insulating properties, and stability at high temperatures and pressures .
Applications De Recherche Scientifique
Co-oxidation Effects in Supercritical Water
A study explored the decomposition reactions of 4-chlorobiphenyl in supercritical water, highlighting the role of co-oxidants like methanol and benzene on the conversion rates and product formation of chlorobiphenyls. Methanol, in particular, was found to enhance reaction rates significantly compared to benzene, which suggests that solvent and co-oxidant choices are crucial in the degradation processes of chlorinated compounds (Anitescu, Munteanu, & Tavlarides, 2005).
Adsorption Studies on Metal Surfaces
The interaction between chlorophenol molecules (similar in structure to chlorobiphenyls) and metal surfaces was studied using density functional theory, providing insights into the mechanisms that might be involved in the catalyzed formation of more complex chlorinated compounds like dioxins on metal surfaces. Such studies are crucial for understanding the environmental impact and degradation pathways of chlorinated organic compounds (Altarawneh et al., 2008).
Sonolytic Degradation of Hazardous Compounds
Research on the sonolytic degradation of various chlorinated compounds, including chlorobiphenyls, in aqueous solutions provides evidence for effective degradation methods. This study, which found significant degradation rates under specific conditions, contributes to the broader understanding of potential remediation techniques for chlorinated pollutants in water (Okuno et al., 2000).
Biphenyl Dioxygenase Activity
A study on the biphenyl dioxygenase from Burkholderia xenovorans LB400 and its activity towards dichlorobiphenyls reveals the enzyme's potential in bioremediation strategies for chlorinated biphenyl pollutants. Understanding the enzymatic pathways and specificities is crucial for developing biological methods to degrade such compounds (Barriault et al., 2004).
Mécanisme D'action
Biochemical Pathways
Biphenyl derivatives have been associated with various biological processes, including the degradation of polychlorinated biphenyls (pcbs) through anaerobic dechlorination and aerobic microbial degradation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-6-Chloro-[1,1’-biphenyl]-2,2’-diol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.
Propriétés
IUPAC Name |
3-chloro-2-(2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-9-5-3-7-11(15)12(9)8-4-1-2-6-10(8)14/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTSTVJTYQAERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorobiphenyl-2,2'-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S,7S)-7-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B3331204.png)
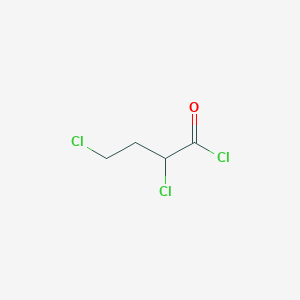
![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)
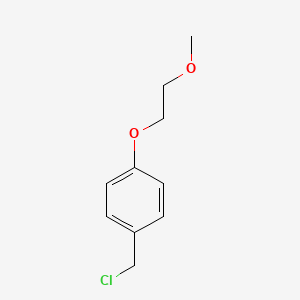

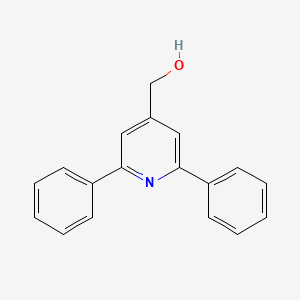
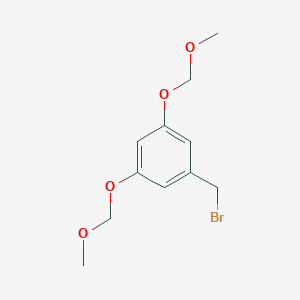
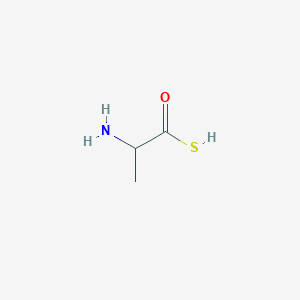
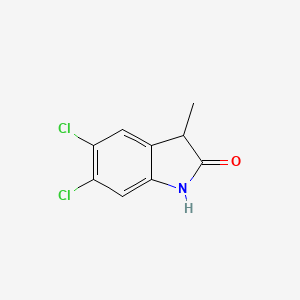
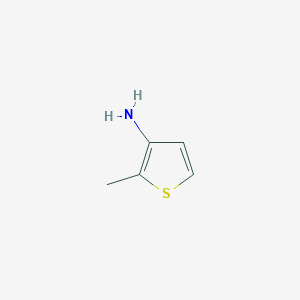
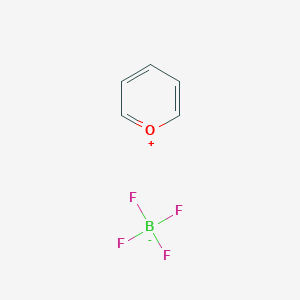
![1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3331296.png)
